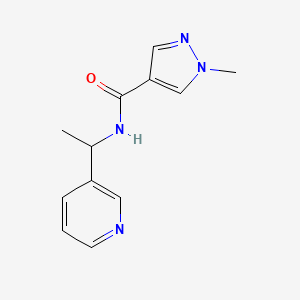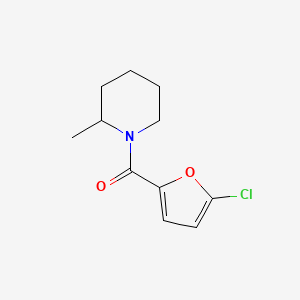
(5-Chlorofuran-2-yl)-(2-methylpiperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Chlorofuran-2-yl)-(2-methylpiperidin-1-yl)methanone, also known as 5-Cl-UR-144, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential use as a research tool. This compound is a potent agonist of the CB1 and CB2 cannabinoid receptors, and its unique structure allows for selective binding to these receptors.
作用機序
The mechanism of action of (5-Chlorofuran-2-yl)-(2-methylpiperidin-1-yl)methanone involves selective binding to the CB1 and CB2 receptors. Once bound, this compound activates these receptors, leading to various downstream effects. The activation of CB1 receptors in the brain can lead to a range of effects, including altered mood, appetite, and memory. The activation of CB2 receptors in the immune system can lead to anti-inflammatory and immunomodulatory effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (5-Chlorofuran-2-yl)-(2-methylpiperidin-1-yl)methanone are largely mediated through its binding to the CB1 and CB2 receptors. In animal studies, this compound has been shown to produce a range of effects, including altered locomotor activity, decreased pain sensitivity, and altered anxiety-like behavior. Additionally, (5-Chlorofuran-2-yl)-(2-methylpiperidin-1-yl)methanone has been shown to have anti-inflammatory effects in vitro, suggesting potential therapeutic applications in inflammatory conditions.
実験室実験の利点と制限
One advantage of using (5-Chlorofuran-2-yl)-(2-methylpiperidin-1-yl)methanone in lab experiments is its high affinity for the CB1 and CB2 receptors, which allows for selective activation of these receptors. Additionally, this compound has a relatively long half-life, allowing for sustained effects in in vivo experiments. However, one limitation of using (5-Chlorofuran-2-yl)-(2-methylpiperidin-1-yl)methanone is its relatively low solubility in water, which can make dosing and administration challenging.
将来の方向性
There are several potential future directions for research involving (5-Chlorofuran-2-yl)-(2-methylpiperidin-1-yl)methanone. One area of interest is the investigation of the potential therapeutic applications of this compound, particularly in the treatment of inflammatory conditions. Additionally, further studies are needed to fully elucidate the mechanism of action of (5-Chlorofuran-2-yl)-(2-methylpiperidin-1-yl)methanone and its effects on neuronal function and behavior. Finally, the development of more selective and potent synthetic cannabinoids, including those based on the structure of (5-Chlorofuran-2-yl)-(2-methylpiperidin-1-yl)methanone, may lead to the discovery of new therapeutic targets and treatments.
合成法
The synthesis of (5-Chlorofuran-2-yl)-(2-methylpiperidin-1-yl)methanone involves a multi-step process that begins with the reaction of 5-chlorofurfural with 2-methylpiperidine to form 5-chloro-2-(2-methylpiperidin-1-yl)furan. This intermediate is then reacted with 2,2,3,3-tetramethylcyclopropanecarboxylic acid chloride to form the final product, (5-Chlorofuran-2-yl)-(2-methylpiperidin-1-yl)methanone. The purity and yield of the final product can be improved through various purification techniques, such as recrystallization or chromatography.
科学的研究の応用
(5-Chlorofuran-2-yl)-(2-methylpiperidin-1-yl)methanone has been used as a research tool in various scientific studies, particularly in the field of cannabinoid research. This compound has been shown to have a high affinity for the CB1 and CB2 receptors, making it a valuable tool for investigating the role of these receptors in various physiological processes. Additionally, (5-Chlorofuran-2-yl)-(2-methylpiperidin-1-yl)methanone has been used in studies investigating the effects of synthetic cannabinoids on neuronal function and behavior.
特性
IUPAC Name |
(5-chlorofuran-2-yl)-(2-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-8-4-2-3-7-13(8)11(14)9-5-6-10(12)15-9/h5-6,8H,2-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQAJGVYUVGISJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC=C(O2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chlorofuran-2-yl)-(2-methylpiperidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

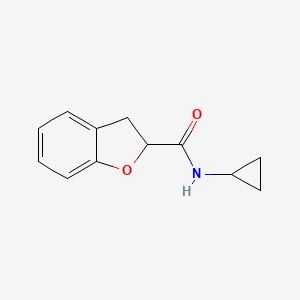
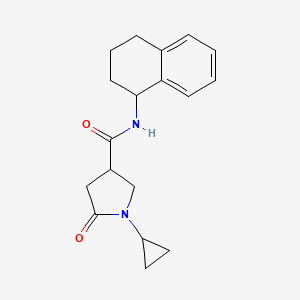
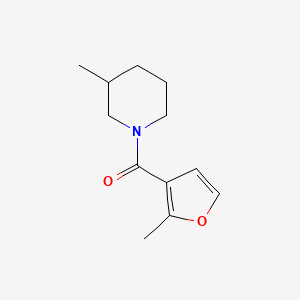
![N-[(2,4-dimethylphenyl)methyl]-N,2-dimethylcyclopropane-1-carboxamide](/img/structure/B7515708.png)
![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one](/img/structure/B7515711.png)
![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-methylbutan-1-one](/img/structure/B7515715.png)

![(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(5-methylpyrazin-2-yl)methanone](/img/structure/B7515726.png)

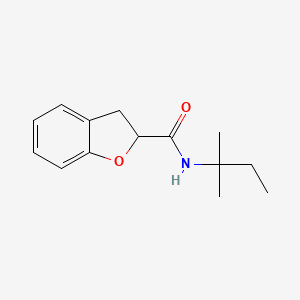


![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-methoxyethanone](/img/structure/B7515771.png)
